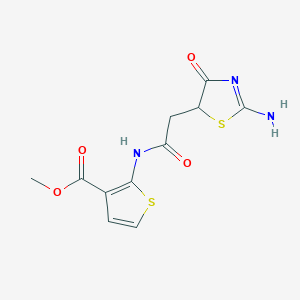
Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure for “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” is not provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “Methyl 2-(2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate” are not provided in the sources I found .科学的研究の応用
Antifungal Applications
Thiazolidin-4-ones, which are structurally related to the compound , have demonstrated significant antifungal activity . They are synthesized through the reaction of 2-haloacetamides with potassium thiocyanate, resulting in compounds that have been tested against various agricultural fungi. Some derivatives have shown higher fungicidal effects than others, indicating their potential as effective antifungal agents .
Antimicrobial Activity
The thiazole moiety, a part of the compound’s structure, is known for its importance in biological activity. Thiazole derivatives have been explored for their antimicrobial properties . For instance, certain derivatives have been prepared and screened for their in vitro antibacterial activity against pathogens like Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Antioxidant Properties
Thiazoles have been investigated for their antioxidant capabilities . The diverse biological activities of thiazole derivatives include their use as antioxidants, which play a crucial role in protecting cells from oxidative stress and related diseases .
Analgesic and Anti-inflammatory Uses
Due to their biological activities, thiazole derivatives are also studied for their analgesic and anti-inflammatory effects. These properties make them candidates for the development of new pain relief and anti-inflammatory drugs .
Antitumor and Cytotoxic Activity
Thiazolidin-4-ones have been associated with antitumor and cytotoxic activity . Their role as a pharmacophore and privileged scaffold in medicinal chemistry highlights their potential in cancer research and treatment strategies .
Neuroprotective Effects
The thiazole ring is a component of Vitamin B1 (thiamine), which is essential for the normal functioning of the nervous system. Derivatives of thiazoles, therefore, have been studied for their neuroprotective effects , which could be beneficial in treating neurological disorders .
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-10(17)5-2-3-19-9(5)13-7(15)4-6-8(16)14-11(12)20-6/h2-3,6H,4H2,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZAPZJRKXNFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorobenzyl)-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-methyl-4(1H)-pyridinone](/img/structure/B2863577.png)
![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
![Methyl 4-(2-((2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2863579.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)
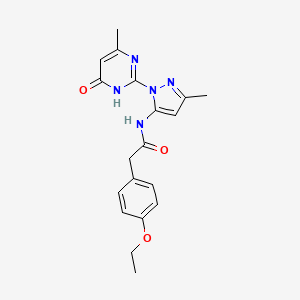
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
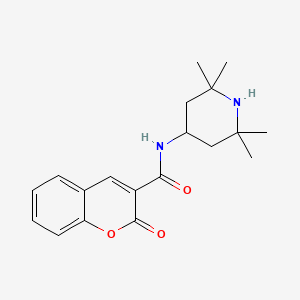
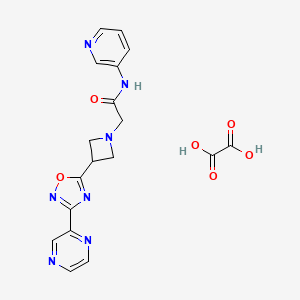
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
![2-[Methyl(quinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2863597.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2863598.png)
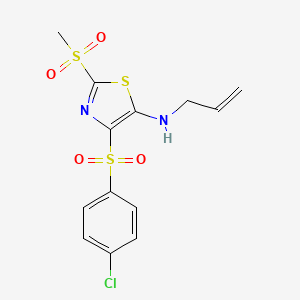
![4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863600.png)